molecular formula C11H15NOS B13231265 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine

Cat. No.: B13231265
M. Wt: 209.31 g/mol
InChI Key: FRIKEAYAMSNBRO-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine is a chemical compound with the molecular formula C11H15NOS It is characterized by a pyrrolidine ring substituted with a 4-methoxyphenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine typically involves the reaction of pyrrolidine with 4-methoxybenzenethiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiol, followed by nucleophilic substitution on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent, reflux conditions.

    Substitution: Sodium hydride (NaH), DMF as solvent, elevated temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of demethylated or reduced pyrrolidine derivatives.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.

    Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules. Research is ongoing to determine its efficacy and safety in medical applications.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, widely used in medicinal chemistry.

    Pyrrolidinone: A related compound with a lactam ring, known for its biological activities.

    Pyrrole: Another nitrogen-containing heterocycle with significant medicinal and industrial applications.

Uniqueness

3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine is unique due to the presence of the 4-methoxyphenylsulfanyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfanylpyrrolidine

InChI

InChI=1S/C11H15NOS/c1-13-9-2-4-10(5-3-9)14-11-6-7-12-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

FRIKEAYAMSNBRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2CCNC2

Origin of Product

United States

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